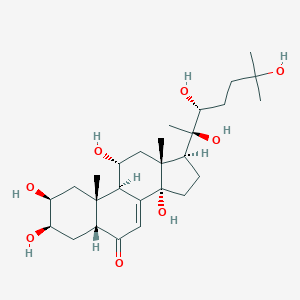

Turkesterone

描述

Turkesterone is a naturally occurring ecdysteroid, a type of steroid hormone found in arthropods and certain plants. It is primarily derived from the plant Ajuga turkestanica, native to Central Asia. Ecdysteroids, including this compound, are known for their potential anabolic effects, which have garnered attention in the fitness and bodybuilding communities for their ability to promote muscle growth and enhance athletic performance .

准备方法

Synthetic Routes and Reaction Conditions: Turkesterone can be extracted from Ajuga turkestanica using solvents like methanol or ethanol. The extraction process typically involves grinding and macerating the plant material, followed by solvent extraction using methods such as Soxhlet extraction or maceration. The extract is then concentrated using a rotary evaporator to remove the solvent and obtain a this compound-rich extract .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ajuga turkestanica and efficient extraction processes. Chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are used to purify the crude extract. The purified this compound is then analyzed using spectroscopic techniques such as UV-Vis, mass spectrometry, and nuclear magnetic resonance (NMR) to confirm its identity and purity .

化学反应分析

Acylation Reactions at C-11α

The 11α-hydroxyl group of turkesterone is a key site for regioselective derivatization. Acylation reactions produce esters with varying chain lengths, impacting biological activity:

Synthetic Procedure

- Protection of 20,22-Diol :

- Acylation :

- Deprotection :

Products and Yields

Protection/Deprotection Strategies

- 20,22-Diol Protection : Phenylboronic acid forms a boronate ester with the 20,22-diol, enabling selective acylation at C-11α .

- Isopropylidene Cleavage : Achieved via acidic hydrolysis (HCl/dioxan), restoring the 2,3-diol without affecting the acyl group .

Biological Implications of Derivatives

- Enhanced Bioactivity : 11α-acyl derivatives retain anabolic properties, with hexanoate (14d ) showing superior stability and receptor interaction .

- SAR Insights : Increasing acyl chain length correlates with altered hydrophobicity and receptor binding, though all derivatives maintain core ecdysteroid activity .

13C NMR Shifts for 11α-Acyl Derivatives

| Carbon Position | This compound | 11α-Acetate | 11α-Propionate | 11α-Butanoate |

|---|---|---|---|---|

| C-11 | 71.2 | 74.7 | 74.8 | 74.9 |

| C-20 | 76.8 | 76.7 | 76.7 | 76.7 |

| C-22 | 78.1 | 78.0 | 78.0 | 78.0 |

| Data from |

科学研究应用

Biological Effects and Mechanisms of Action

Turkesterone is structurally similar to the insect steroid hormone 20-hydroxyecdysone and exhibits several biological activities that make it a subject of interest in both human health and agricultural applications. Key mechanisms include:

- Protein Synthesis : this compound has been shown to enhance protein synthesis in skeletal muscles and other tissues, which may contribute to muscle growth and recovery post-exercise .

- Adaptogenic Properties : It may help the body adapt to stressors, thereby improving overall resilience and performance during physical activities .

- Anti-Diabetic Effects : Research indicates that this compound can reduce insulin resistance and lower blood glucose levels, making it a candidate for diabetes management .

- Immunomodulatory Effects : this compound has been noted for its ability to stimulate immune function, potentially aiding in disease prevention .

Applications in Sports Nutrition

This compound is increasingly popular as a dietary supplement among athletes and bodybuilders due to its purported anabolic effects. Studies have shown that:

- Muscle Building : A study involving collegiate weightlifters indicated that those supplementing with Ecdysterone (a compound closely related to this compound) experienced significant improvements in strength parameters compared to placebo groups .

- Fat Loss and Performance Enhancement : this compound is marketed for its potential to promote fat loss while preserving lean muscle mass. However, more human data is needed to fully understand its efficacy in this area .

Medical Applications

Research into this compound's therapeutic potential has identified several promising applications:

- Neuroprotective Effects : this compound may protect neuronal cells from apoptosis, suggesting potential benefits for neurodegenerative diseases like Alzheimer's .

- Cardiovascular Health : It has been shown to inhibit inflammation in endothelial cells, indicating a role in cardiovascular health maintenance .

- Liver Health : this compound exhibits hepatoprotective properties, making it relevant for liver-related conditions .

Agricultural Applications

Originally studied for its non-toxic properties to mammals, this compound has potential uses in agriculture:

- Insect Growth Regulation : Due to its hormonal activity on insects, this compound can be explored as a natural insecticide that does not harm mammals or beneficial insects .

- Transgenic Systems : Its specific receptor interactions may allow for developments in transgenic systems for crop improvement or pest resistance strategies .

Case Studies and Research Findings

A summary of notable studies on this compound is presented below:

作用机制

Turkesterone exerts its effects by enhancing muscle protein synthesis. It optimizes the mRNA translation process and promotes leucine uptake into muscle cells, leading to a positive nitrogen balance and preventing muscle breakdown . Additionally, it may stimulate the release of luteinizing hormone, indirectly promoting testosterone production .

相似化合物的比较

Ecdysterone (20-hydroxyecdysone): Another prominent ecdysteroid known for its anabolic properties.

2-deoxyecdysone: A less common ecdysteroid with similar biological activities.

Comparison: While both turkesterone and ecdysterone are types of ecdysteroids, they differ in their potency and specific effects. This compound is often considered more potent in promoting muscle growth and enhancing athletic performance . Unlike anabolic steroids, this compound does not bind to androgen receptors, thus avoiding the hormonal imbalances and side effects associated with steroid use .

生物活性

Turkesterone, a naturally occurring phytoecdysteroid, is primarily derived from plants such as Ajuga turkestanica, Rhaponticum carthamoides, and Spinacia oleracea. It has garnered attention due to its potential biological activities, particularly in enhancing athletic performance, promoting muscle growth, and offering therapeutic benefits for various health conditions. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is characterized by its 11α-hydroxyl group and is structurally similar to the insect steroid hormone 20-hydroxyecdysone. Its mechanism of action is believed to involve interaction with the ecdysteroid receptor (EcR), influencing various physiological processes such as protein synthesis, glucose metabolism, and lipid regulation. Research indicates that this compound may enhance ATP synthesis in muscles and promote red blood cell production while exhibiting anti-inflammatory properties .

Biological Activities

1. Muscle Growth and Performance Enhancement

this compound has been shown to stimulate muscle growth by promoting protein synthesis. A study involving healthy males demonstrated that a daily supplementation of 500 mg of this compound for four weeks resulted in significant improvements in body composition, including increased muscle mass .

2. Effects on Metabolism

Research indicates that this compound may have beneficial effects on metabolic disorders. In diabetic animal models, it was observed to reduce hyperglycemia and improve insulin sensitivity without directly affecting insulin secretion . This suggests a potential role in managing diabetes and metabolic syndrome.

3. Antioxidant and Anti-inflammatory Properties

this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers. Additionally, it has shown promise in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases .

4. Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, indicating its potential use as a natural antimicrobial agent .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: this compound Supplementation in Athletes

In a controlled trial involving athletes, participants who supplemented with this compound reported enhanced recovery times post-exercise and improved overall performance metrics compared to a placebo group. This underscores its potential as an ergogenic aid.

Case Study 2: this compound's Role in Diabetes Management

A study focused on the effects of this compound on diabetic rats revealed that administration led to a marked decrease in blood glucose levels and improved lipid profiles. These findings suggest that this compound may provide a dual benefit in both glucose regulation and lipid metabolism .

属性

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAGDDNVWTLOM-XHZKDPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-87-0 | |

| Record name | Turkesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turkesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TURKESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。